Zirconium carbonate

Description

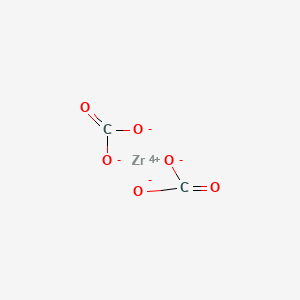

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

zirconium(4+);dicarbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.Zr/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+4/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUNLJFOHNHSAR-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[Zr+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2O6Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50957858 | |

| Record name | Zirconium(4+) dicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23288-53-1, 36577-48-7 | |

| Record name | Zirconium carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023288531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium dicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036577487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium(4+) dicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZIRCONIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QLH2275OWS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Basic Zirconium Carbonate: Chemical Formula, Structure, and Core Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic zirconium carbonate is a pivotal inorganic compound that serves as a key precursor in the synthesis of a wide array of zirconium-based materials, including advanced ceramics, catalysts, and pharmaceuticals. Its utility stems from its reactivity and its ability to be transformed into high-purity zirconium oxide upon calcination. This technical guide provides an in-depth exploration of the chemical formula, structure, synthesis, and characterization of basic this compound, tailored for a scientific audience.

Chemical Formula and Nomenclature

Basic this compound is not a single, stoichiometrically fixed compound but rather a family of hydrated zirconium hydroxycarbonates. This variability is reflected in the multiple chemical formulas used to represent it in the literature. The most commonly accepted general formula is:

ZrO(CO₃)·nH₂O [1]

This formula represents zirconium oxycarbonate hydrate. However, other formulas are also frequently encountered, reflecting different degrees of hydroxylation and carbonation:

-

Zr(OH)₂CO₃·ZrO₂ : This formula emphasizes the presence of both hydroxide (B78521) and oxide moieties.[1][2][3]

-

Zr₂(CO₃)(OH)₂O₂ : Another representation of the basic carbonate.[6]

-

4ZrO₂·CO₂·11H₂O : This formula for a crystalline form highlights a specific stoichiometry.[7]

The CAS number for basic this compound is 57219-64-4 . It is also known by other names such as Zirconium(IV) carbonate hydroxide oxide, Zirconium(IV) carbonate basic, and Zirconium oxycarbonate.[2]

Molecular Structure and Coordination Chemistry

Basic this compound is typically an amorphous, white, inhomogeneous powder or moist cake.[8] Its amorphous nature precludes a well-defined crystal lattice, making detailed crystallographic studies challenging. However, insights into its local structure can be gleaned from spectroscopic and coordination chemistry principles.

The zirconium atom in basic this compound is in the +4 oxidation state.[9] Due to its high charge-to-size ratio, Zr(IV) is a hard Lewis acid with a strong affinity for hard Lewis bases like oxygen donor ligands.[10] In aqueous environments, zirconium ions undergo hydrolysis and polymerization, forming complex polynuclear species bridged by hydroxide (OH⁻) and oxide (O²⁻) groups.

The structure of basic this compound is believed to consist of a polymeric network of zirconium atoms linked by bridging hydroxide and/or oxide groups. Carbonate ions and water molecules are incorporated into this structure, with the carbonate ions potentially acting as bidentate or bridging ligands to the zirconium centers. The coordination number of zirconium in such complexes typically ranges from 6 to 8.[9]

The following diagram illustrates a plausible local coordination environment of zirconium in the polymeric structure of basic this compound.

Physicochemical Properties

A summary of the key physicochemical properties of basic this compound is presented in the table below.

| Property | Value | Reference |

| Physical State | White to off-white amorphous powder or moist cake | [8][11] |

| Molecular Weight | 308.47 g/mol (for CH₂O₇Zr₂) | [2][4][5] |

| Melting Point | Decomposes at ~135 °C | [4][5][6] |

| Solubility | Insoluble in water; Soluble in hot concentrated acids and alkaline carbonates | [4][12] |

| ZrO₂ Content | Typically around 40% | [8] |

Quantitative Composition

The typical chemical composition of a commercial-grade basic this compound is detailed in the following table.

| Component | Content | Reference |

| ZrO₂ + HfO₂ | ≥ 40% | [13] |

| Fe₂O₃ | ≤ 0.002% | [13] |

| TiO₂ | ≤ 0.002% | [13] |

| Na₂O | ≤ 0.05% | [13] |

| Cl⁻ | ≤ 0.05% | [13] |

| SO₄²⁻ | ≤ 0.05% | [13] |

Experimental Protocols

Synthesis of High-Purity Basic this compound

A common method for preparing high-purity basic this compound involves the precipitation of basic zirconium sulfate (B86663) from a zirconium sulfate solution, followed by conversion to the carbonate.[5]

Materials:

-

Technically pure zirconium sulfate

-

Sodium carbonate or ammonium (B1175870) carbonate

-

Hydrochloric acid

-

Deionized water

Procedure:

-

Preparation of Basic Zirconium Sulfate:

-

Dissolve technically pure zirconium sulfate in deionized water (e.g., 356.6 g in 1.5 L of water) with stirring and filter the solution until clear.

-

Add sodium chloride (e.g., 50 g) to the solution and stir vigorously.

-

Gradually add a solution of sodium carbonate (e.g., 148.4 g) portionwise to precipitate basic zirconium sulfate.

-

Continue stirring for approximately 20 minutes after the addition is complete.

-

Filter the precipitate and wash it with deionized water.

-

-

Purification of Basic Zirconium Sulfate:

-

Suspend the moist filter cake of basic zirconium sulfate in deionized water (e.g., 1 L).

-

Add sodium chloride (e.g., 70 g) and concentrated hydrochloric acid (e.g., 50 ml) and warm the suspension slightly with stirring to dissolve the precipitate.

-

Upon further heating to about 50 °C, the purified basic zirconium sulfate will reprecipitate in an easily filterable form.

-

Heat the suspension to 85-95 °C for about 10 minutes, then filter and wash the precipitate with water.

-

-

Conversion to Basic this compound:

-

Suspend the purified basic zirconium sulfate in deionized water (e.g., 1 L).

-

Add a solution of sodium hydrogen carbonate (e.g., 100.8 g) portionwise to the suspension.

-

Stir the suspension for an additional 30 minutes.

-

Filter the resulting precipitate and wash it with deionized water until it is free of sulfate ions.

-

The final product is a pure, white, basic this compound.[5]

-

The following diagram illustrates the workflow for the synthesis of high-purity basic this compound.

Characterization Methods

Objective: To assess the crystallinity of the material.

Protocol:

-

Sample Preparation: A small amount of the dried basic this compound powder is gently pressed into a sample holder.

-

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation is typically used.

-

Data Collection: The diffraction pattern is recorded over a 2θ range of 10-80° with a step size of 0.02°.

-

Expected Results: For basic this compound, the XRD pattern typically shows broad, diffuse peaks characteristic of an amorphous or poorly crystalline material.[8][14]

Objective: To identify the functional groups present in the compound.

Protocol:

-

Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.[15] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the powder is placed directly on the ATR crystal.

-

Instrumentation: An FTIR spectrometer.

-

Data Collection: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Expected Results: The FTIR spectrum of basic this compound will show characteristic absorption bands for O-H stretching (from water and hydroxide groups) around 3400 cm⁻¹, C=O stretching of the carbonate group around 1600 cm⁻¹, and Zr-O vibrations at lower wavenumbers.[8]

Objective: To study the thermal decomposition behavior and determine the water content.

Protocol:

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

Instrumentation: A thermogravimetric analyzer.

-

Data Collection: The sample is heated from room temperature to around 1000 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass loss is recorded as a function of temperature.

-

Expected Results: The TGA curve for basic this compound typically shows a multi-step decomposition. The initial weight loss below 200 °C corresponds to the loss of adsorbed and coordinated water. Subsequent weight loss at higher temperatures is due to the decomposition of hydroxide and carbonate groups, ultimately yielding zirconium dioxide (ZrO₂) as the final residue.[8]

The thermal decomposition pathway of basic this compound can be visualized as follows:

Conclusion

Basic this compound is a fundamentally important material with a complex and variable chemical nature. While its amorphous structure presents challenges for detailed crystallographic analysis, its local coordination chemistry and physicochemical properties are well-understood through various analytical techniques. The synthesis and characterization protocols outlined in this guide provide a solid foundation for researchers and professionals working with this versatile zirconium compound. A thorough understanding of its properties is crucial for its effective application in the development of advanced materials and pharmaceutical products.

References

- 1. americanelements.com [americanelements.com]

- 2. americanelements.com [americanelements.com]

- 3. Simple basic this compound: low temperature catalysis for hydrogen transfer of biomass-derived carboxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 57219-64-4 CAS MSDS (Zirconium basic carbonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. US4283377A - Process for the preparation of basic this compound of high purity - Google Patents [patents.google.com]

- 6. This compound | Zr2(CO3)(OH)2O2 - BuyersGuideChem [buyersguidechem.com]

- 7. rushim.ru [rushim.ru]

- 8. researchgate.net [researchgate.net]

- 9. What are the coordination chemistry aspects of zirconium? - Blog [millingmetal.com]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [wap.guidechem.com]

- 12. This compound, BASIC [chembk.com]

- 13. Zirconium Basic Carbonate, CAS Number: 57219-64-4 - Dixon Chew [dixonchew.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Solubility of Zirconium Basic Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconium basic carbonate (Zr(OH)₂CO₃) is a key zirconium compound utilized in a multitude of industrial applications, including the manufacturing of catalysts, ceramics, and pharmaceuticals. Its utility is often dictated by its solubility characteristics in various solvent systems. This technical guide provides a comprehensive overview of the solubility of zirconium basic carbonate, presenting available qualitative and related quantitative data, detailed experimental protocols for solubility determination, and visual representations of its dissolution behavior.

Solubility Profile of Zirconium Basic Carbonate

The solubility of zirconium basic carbonate is highly dependent on the nature of the solvent. While direct quantitative solubility data for zirconium basic carbonate is not extensively available in peer-reviewed literature, a consistent qualitative profile has been established. This section summarizes this information and presents relevant quantitative data for chemically similar zirconium compounds to provide a foundational understanding.

Qualitative Solubility

Zirconium basic carbonate's solubility can be broadly categorized as follows:

-

Aqueous Insolubility : It is generally considered insoluble in water and organic solvents such as ethanol.[1][2][3][4] Some sources describe it as "slightly soluble" in water, which may indicate a very low level of dissolution or the formation of colloidal suspensions.[4]

-

Acidic Solubility : The compound readily dissolves in both mineral acids (e.g., hydrochloric acid, sulfuric acid) and organic acids (e.g., acetic acid).[5][6][7] This dissolution is an acid-base reaction where the carbonate and hydroxide (B78521) groups react with the acid.

-

Alkaline Carbonate Solubility : Zirconium basic carbonate is soluble in aqueous solutions of alkaline carbonates, most notably ammonium (B1175870) carbonate.[8][9] This is due to the formation of soluble zirconyl carbonate complexes.[10]

Data on Solubility

The following table summarizes the qualitative solubility of zirconium basic carbonate and includes relevant quantitative data for the solubility of zirconium dioxide (ZrO₂) in the presence of carbonate species, which can provide an approximation of the behavior of the basic carbonate form in similar solutions.

| Solvent System | Qualitative Solubility of Zirconium Basic Carbonate | Quantitative Solubility of Zirconium Dioxide (ZrO₂) | Temperature (°C) | pH | Observations |

| Water | Insoluble to Slightly Soluble[1][2][3][4] | ~10⁻¹⁰ to 10⁻⁸ M[11] | 25 | Neutral | Very low solubility. |

| Mineral Acids (e.g., HCl, H₂SO₄) | Soluble[5][6][7] | Data not available for ZBC | Ambient | Acidic | Dissolution is a chemical reaction. |

| Organic Acids (e.g., Acetic Acid) | Soluble[5][6][7] | Data not available for ZBC | Ambient | Acidic | Dissolution is a chemical reaction. |

| Ammonium Carbonate Solution | Soluble[8][9] | Data not available for ZBC | Ambient | Alkaline | Forms soluble complex carbonates.[10] |

| Sodium Bicarbonate (0.05 M) | Not directly specified, but expected to be soluble | 10⁻⁶ to 10⁻⁵ M[11] | 25 | 9 | The presence of bicarbonate ions significantly increases the solubility of zirconia due to the formation of strong carbonate complexes.[11] |

| Organic Solvents (e.g., Ethanol) | Insoluble[3][4] | Not applicable | Ambient | Neutral | Generally insoluble. |

Experimental Protocols for Solubility Determination

A precise determination of the solubility of zirconium basic carbonate requires a systematic experimental approach. The following protocol outlines a general method for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment

-

Zirconium basic carbonate (high purity)

-

Selected solvents (e.g., deionized water, various concentrations of acids and bases)

-

Constant temperature water bath or incubator

-

Magnetic stirrers and stir bars

-

Filtration apparatus (e.g., syringe filters with appropriate pore size, vacuum filtration)

-

Analytical balance

-

pH meter

-

Analytical instrumentation for zirconium quantification (e.g., ICP-MS, ICP-OES, or a spectrophotometer)

Experimental Workflow: Equilibrium Solubility Determination

The following diagram illustrates the workflow for determining the equilibrium solubility of zirconium basic carbonate.

Detailed Methodological Steps

-

Preparation of Saturated Solution :

-

Add an excess amount of zirconium basic carbonate to a known volume of the desired solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a constant temperature bath and agitate using a magnetic stirrer.

-

Allow the mixture to equilibrate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that the dissolution equilibrium is reached.

-

-

Phase Separation :

-

After equilibration, cease agitation and allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter (e.g., 0.22 µm pore size) to remove any suspended particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis of Zirconium Concentration :

-

Accurately dilute the filtered supernatant to a concentration range suitable for the chosen analytical method.

-

Determine the concentration of zirconium in the diluted solution using a calibrated analytical instrument such as an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) or an Inductively Coupled Plasma Optical Emission Spectrometer (ICP-OES) for high accuracy and sensitivity. Alternatively, colorimetric methods using specific reagents for zirconium can be employed with a UV-Vis spectrophotometer.

-

-

Calculation of Solubility :

-

Calculate the original concentration of zirconium in the undiluted supernatant, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Logical Relationships in Zirconium Basic Carbonate Dissolution

The dissolution of zirconium basic carbonate in different solvents is governed by distinct chemical principles. The following diagram illustrates the logical relationships in these dissolution pathways.

Conclusion

This technical guide provides a detailed overview of the solubility of zirconium basic carbonate. While quantitative data for this specific compound remains limited, the established qualitative solubility profile, supplemented with data from related zirconium compounds, offers valuable insights for researchers and professionals in drug development and other scientific fields. The provided experimental protocols offer a robust framework for obtaining precise solubility data tailored to specific research needs. Understanding the dissolution behavior of zirconium basic carbonate is fundamental to its effective application and the development of new technologies.

References

- 1. 57219-64-4 CAS MSDS (Zirconium basic carbonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Zirconium basic carbonate | 57219-64-4 [chemicalbook.com]

- 3. Zirconium Basic Carbonate,Zirconium Basic Carbonate Manufacturer,Zirconium Basic Carbonate Supplier [zirconiumindia.in]

- 4. Zirconium Basic Carbonate - Pure Non-toxic Water-soluble Compound | Eco-friendly, High-quality Material at Best Price in Mumbai | Zirconium Chemicals Pvt. Ltd. [tradeindia.com]

- 5. US4283377A - Process for the preparation of basic zirconium carbonate of high purity - Google Patents [patents.google.com]

- 6. Zirconium Basic Carbonate, CAS Number: 57219-64-4 - Dixon Chew [dixonchew.co.uk]

- 7. US3961026A - Method of producing basic this compound - Google Patents [patents.google.com]

- 8. US4061720A - Preparation of ammonium and potassium zirconium carbonates - Google Patents [patents.google.com]

- 9. Ammonium this compound Manufacturer,Ammonium this compound Supplier [zirconiumindia.in]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

In-depth Technical Guide to the Thermal Decomposition Behavior of Zirconium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of zirconium carbonate, a critical process in the synthesis of zirconium-based materials. The following sections detail the decomposition pathway, quantitative analysis of thermal events, and the experimental protocols for characterization.

Introduction

Basic this compound (often represented as ZrO(CO₃)·nH₂O or a mixture of this compound and oxide/hydroxide) is a key precursor in the manufacturing of high-purity zirconium dioxide (ZrO₂), also known as zirconia. Zirconia exhibits exceptional thermal stability, mechanical strength, and chemical inertness, making it a vital material in various applications, including dental and orthopedic implants, catalysts, and advanced ceramics. Understanding the thermal decomposition behavior of this compound is paramount for controlling the properties of the final zirconia product, such as particle size, crystal phase, and surface area.

Thermal Decomposition Pathway

The thermal decomposition of basic this compound is a multi-step process involving dehydration, dehydroxylation, and decarbonation. The process begins with the loss of physically adsorbed and chemically bound water, followed by the removal of hydroxyl groups and finally the decomposition of the carbonate groups to yield zirconium dioxide.

The decomposition can be generally represented by the following stages:

-

Dehydration: The initial weight loss at lower temperatures corresponds to the removal of water molecules.

-

Dehydroxylation: As the temperature increases, hydroxyl groups are eliminated.

-

Decarbonation: The final stage involves the decomposition of the carbonate moiety, releasing carbon dioxide and forming zirconium dioxide.

The final solid product of the thermal decomposition of this compound is zirconium dioxide (ZrO₂).[1] The calcination of this compound at 900 °C for 4 hours in air yields zirconium dioxide.[2]

Quantitative Analysis of Thermal Decomposition

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantitatively assess the thermal decomposition of this compound. The TGA curve tracks the mass change of a sample as a function of temperature, while the DSC curve measures the heat flow associated with thermal events.

A representative DSC/TG analysis of this compound reveals distinct stages of decomposition.[3] While specific values can vary depending on the exact composition and experimental conditions, the general trend involves an initial significant weight loss due to the removal of water and hydroxyl groups, followed by a final weight loss corresponding to the release of carbon dioxide.

Table 1: Summary of Thermal Decomposition Stages of Zirconium Compounds

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Event |

| Dehydration | 40 - 200 | ~0.4% (for a specific ZrO₂ nanopowder) | Loss of adsorbed and hydrated water |

| Dehydroxylation & Initial Decarbonation | 200 - 450 | Varies | Removal of hydroxyl groups and initial carbonate decomposition |

| Final Decarbonation & Crystallization | > 450 | Varies | Complete decomposition to ZrO₂ and crystallization |

Note: The data in this table is indicative and compiled from various sources on zirconium compounds. Precise values for a specific basic this compound sample require experimental determination.

Experimental Protocols

A detailed experimental protocol is crucial for obtaining reproducible and accurate thermal analysis data. The following outlines a general procedure for the TGA-DSC analysis of basic this compound.

Instrumentation

-

Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC measurements.

-

Microbalance with high sensitivity.

-

Alumina (B75360) or platinum crucibles.

-

Gas flow controller for purge gas.

Experimental Workflow

Detailed Methodology

-

Sample Preparation: Accurately weigh approximately 10-15 mg of the basic this compound powder into an alumina crucible.[2]

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the simultaneous thermal analyzer.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of at least 900 °C. A common heating rate is 10 °C/min.[2]

-

Atmosphere: Use a controlled atmosphere, typically flowing air or an inert gas like nitrogen, at a constant flow rate.

-

-

Data Acquisition: Record the sample weight (TGA) and differential heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

Determine the onset and peak temperatures of decomposition from the DSC and derivative thermogravimetric (DTG) curves.

-

Calculate the percentage mass loss for each decomposition step from the TGA curve.

-

Characterize the intermediate and final products using complementary techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) on samples heated to specific temperatures corresponding to the observed thermal events.[4]

-

Identification of Intermediates and Final Product

The identification of intermediate species formed during the thermal decomposition is crucial for understanding the reaction mechanism. While direct evidence for specific intermediates in the decomposition of basic this compound is limited in the provided search results, studies on related zirconium compounds suggest the formation of zirconium oxyhydroxide species.[5]

The final product of the complete thermal decomposition is crystalline zirconium dioxide (ZrO₂).[1] The crystal structure of the resulting zirconia (tetragonal, monoclinic, or a mixture) is influenced by factors such as the nature of the precursor and the calcination temperature and atmosphere.[4][6]

Conclusion

The thermal decomposition of basic this compound is a complex process that is fundamental to the production of high-quality zirconia. A thorough understanding and precise control of the decomposition parameters are essential for tailoring the properties of the final ceramic material. This guide provides a foundational understanding of the decomposition behavior, quantitative analysis techniques, and experimental protocols to aid researchers and professionals in the field of materials science and drug development. Further detailed characterization using techniques such as evolved gas analysis coupled with mass spectrometry (EGA-MS) could provide more precise insights into the gaseous byproducts and the reaction kinetics.[7][8]

References

Exploratory synthesis of zirconium carbonate nanoparticles

An In-depth Technical Guide on the Exploratory Synthesis of Zirconium Carbonate Nanoparticles

Introduction

The exploratory synthesis of nanoparticles for biomedical applications is a rapidly advancing field, with materials being engineered for tasks such as drug delivery, bio-imaging, and diagnostics. Zirconium-based nanoparticles, particularly zirconia (ZrO₂), are of significant interest due to their excellent biocompatibility, high stability, and potential as effective drug carriers.[1][2] While stable, isolated this compound nanoparticles are not commonly the final product in synthesis, this compound compounds serve as critical precursors in the formation of zirconia nanoparticles.[3][4] The synthesis route and the nature of the precursor profoundly influence the physicochemical properties of the resulting nanoparticles, including their size, crystallinity, and surface area, which in turn dictate their performance in drug development applications.[3][5]

This technical guide provides a comprehensive overview of the synthesis of zirconia nanoparticles using this compound-based precursors. It details various synthesis methodologies, including co-precipitation, hydrothermal, and microwave-assisted techniques. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key processes to facilitate further research and development in this promising area.

Synthesis Methodologies and Experimental Protocols

The synthesis of zirconia nanoparticles from carbonate precursors generally involves two main stages: the formation of a zirconium hydroxide (B78521) or carbonate precursor, followed by a thermal treatment (calcination) to convert the precursor into crystalline zirconia.[1][3]

Co-Precipitation Method

The co-precipitation technique is valued for its simplicity, low cost, and scalability.[1] It typically involves precipitating a zirconium precursor from a salt solution using a precipitating agent, followed by calcination.

Experimental Protocol:

-

Objective: To synthesize zirconia nanoparticles by precipitating a this compound precursor from zirconyl chloride using potassium carbonate.[1]

-

Materials:

-

Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Deionized (DI) water

-

-

Procedure:

-

Precursor Solution Preparation:

-

Precipitation:

-

Place the 100 mL of 0.1 M zirconium solution in a beaker on a magnetic stirrer, stirring at a constant rate (e.g., 400 rpm).[1]

-

Slowly add the 0.2 M potassium carbonate solution dropwise. A white precipitate of the zirconium precursor will form.[1]

-

Continuously monitor the pH and continue adding the carbonate solution until the pH reaches 9-10 to ensure complete precipitation.[1]

-

-

Aging: Continue stirring the suspension for 2 hours at room temperature to age the precipitate.[1]

-

Washing:

-

Drying: Dry the washed precursor in an oven at 80-100°C for 12-24 hours until a constant weight is achieved.[1]

-

Calcination:

-

Grind the dried precursor into a fine powder.

-

Place the powder in a ceramic crucible and heat it in a muffle furnace.

-

Ramp the temperature to 600-800°C and hold for 2-4 hours to form crystalline zirconia nanoparticles.[3]

-

Allow the furnace to cool to room temperature naturally before collecting the sample.

-

-

Caption: Experimental workflow for zirconia nanoparticle synthesis via co-precipitation.

Supercritical Hydrothermal Synthesis

This method utilizes water at supercritical temperatures and pressures to synthesize crystalline nanoparticles directly from a precursor, often without the need for a separate calcination step.

Experimental Protocol:

-

Objective: To synthesize zirconia nanoparticles from zirconium basic carbonate using a supercritical hydrothermal method.[4]

-

Materials:

-

Zirconium basic carbonate

-

Deionized (DI) water

-

-

Apparatus: A batch-type supercritical hydrothermal reactor (e.g., made of Hastelloy C 276).[4]

-

Procedure:

-

Slurry Preparation: Prepare a slurry of zirconium basic carbonate in DI water.

-

Reaction:

-

Introduce a specific volume of the slurry (e.g., 17 ml) into the reactor vessel.[4]

-

Seal the reactor and place it in a preheated furnace or use an electric heater to rapidly raise the temperature and pressure to supercritical conditions (e.g., 400°C).

-

Maintain the reaction for a set duration (treatment time influences phase composition).[4]

-

-

Quenching: After the reaction, rapidly cool the reactor by placing it in water to quench the reaction.[4]

-

Collection and Washing:

-

Collect the resulting sample from the reactor.

-

Wash the product with ion-exchanged water, followed by filtration.[4]

-

-

Drying: Dry the final zirconia nanoparticles in a vacuum oven at 60°C overnight.[4]

-

Caption: Experimental workflow for supercritical hydrothermal synthesis of zirconia nanoparticles.

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid and energy-efficient route to produce nanoparticles by leveraging microwave irradiation for heating.[6][7]

Experimental Protocol:

-

Objective: To rapidly synthesize zirconia nanoparticles using a microwave-assisted method.[6]

-

Materials:

-

Zirconium oxynitrate or Zirconyl chloride

-

Ammonia solution or Sodium hydroxide (NaOH)

-

Deionized (DI) water

-

-

Procedure:

-

Precursor Solution: Dissolve a zirconium salt (e.g., 8.6 g of zirconyl chloride) in DI water to form a homogeneous solution.[6]

-

pH Adjustment: While stirring, add a base (e.g., NaOH solution) dropwise until the pH reaches ~12, forming a white sol (precipitate).[6]

-

Microwave Irradiation: Place the solution in a microwave oven and heat at a low power setting for a short duration (e.g., 6 minutes).[6]

-

Washing and Drying: Filter the resulting powder, wash it with DI water, and dry it in an oven at 50°C for 1 hour.[6]

-

Calcination: Calcine the dried powder in a muffle furnace at approximately 600°C for 4 hours to enhance crystallinity.[6]

-

Data Presentation: Synthesis Parameters and Nanoparticle Characteristics

The choice of synthesis method and its parameters critically determines the properties of the final zirconia nanoparticles. The following table summarizes quantitative data from various studies.

| Precursor | Synthesis Method | Temp. (°C) | Particle/Crystal Size (nm) | Crystalline Phase(s) | Reference |

| Zirconium Basic Carbonate | Supercritical Hydrothermal | 400 | 10 - 20 | Tetragonal & Monoclinic | [4] |

| Zirconyl Chloride | Co-precipitation | 900 (Calcination) | 6 - 35 | Spherical | [3] |

| Zirconyl Chloride | Hydrolysis | 800 (Calcination) | 20 - 220 | Monoclinic, Cubic, Tetragonal | [3] |

| Zirconyl Chloride | Microwave-Assisted | 600 (Calcination) | 32 - 38 | Monoclinic | [6] |

| Zirconium(IV) Acetylacetonate | Sol-Gel | 350 - 500 | Not Specified | Tetragonal | [3] |

| Commercial Monoclinic ZrO₂ | Hydrothermal | 200 | 15 - 30 | Monoclinic, Cubic, Tetragonal | [5][8] |

Factors Influencing Nanoparticle Properties

Several experimental variables can be tuned to control the final characteristics of the synthesized nanoparticles. Understanding these relationships is key to designing particles for specific applications like drug delivery.

Caption: Key parameters influencing the final properties of synthesized zirconia nanoparticles.

Characterization of Zirconia Nanoparticles

Proper characterization is essential to confirm the synthesis of nanoparticles with the desired properties.

| Technique | Information Provided |

| X-Ray Diffraction (XRD) | Determines the crystalline structure (phase identification) and average crystallite size of the nanoparticles.[9][10] |

| Transmission Electron Microscopy (TEM) | Provides high-resolution images to determine particle size, size distribution, and morphology.[3] |

| Scanning Electron Microscopy (SEM) | Analyzes the surface morphology, particle shape, and degree of agglomeration.[1] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies chemical bonds and functional groups present on the nanoparticle surface, confirming the formation of Zr-O bonds.[6] |

| Brunauer-Emmett-Teller (BET) Analysis | Measures the specific surface area of the nanoparticles, which is crucial for drug loading capacity.[3] |

Biocompatibility and Cellular Interaction

For drug delivery applications, the interaction of nanoparticles with biological systems is of paramount importance. Zirconia nanoparticles are generally considered biocompatible.[11][12] However, at high concentrations, they can induce cytotoxicity, which is often associated with the generation of reactive oxygen species (ROS) and subsequent oxidative stress within cells.[13] Understanding this interaction is crucial for designing safe and effective drug carriers.

Caption: Conceptual pathway of zirconia nanoparticle interaction with a target cell.

Conclusion

The synthesis of zirconia nanoparticles using this compound precursors offers a versatile platform for creating advanced materials for drug development. Methods such as co-precipitation, hydrothermal synthesis, and microwave-assisted routes provide researchers with a range of options to tailor nanoparticle properties like size, crystal phase, and surface area. By carefully controlling synthesis parameters, it is possible to optimize these nanoparticles for specific applications, including targeted drug delivery and controlled release. Further exploration into surface functionalization and a deeper understanding of their interactions with biological systems will continue to advance the potential of these materials in the pharmaceutical and biomedical fields.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Zirconia-based nanomaterials: recent developments in synthesis and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00367H [pubs.rsc.org]

- 6. jacsdirectory.com [jacsdirectory.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Green synthesis and characterization of zirconium nanoparticlefor dental implant applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Biomedical Applications of Zirconia-Based Nanomaterials: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Good Biocompatibility and Sintering Properties of Zirconia Nanoparticles Synthesized via Vapor-phase Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Literature review on zirconium carbonate as a precursor material

An In-depth Technical Guide to Zirconium Carbonate as a Precursor Material

Introduction

This compound (ZrCO₃), and more commonly its basic form, basic this compound (BZC), are pivotal precursor materials in the synthesis of advanced zirconium-based compounds.[1][2] A precursor is a compound that participates in a chemical reaction that produces another compound. In materials science, the choice of precursor is critical as it significantly influences the properties of the final product. This compound is a water-insoluble white powder that serves as an intermediate for creating high-purity zirconium oxide (zirconia, ZrO₂) and other zirconium salts.[1][3][4]

The primary advantage of using this compound as a precursor lies in its controlled thermal decomposition.[1] This process allows for the synthesis of fine, uniformly sized zirconia particles at significantly lower temperatures (800-1000°C lower) compared to traditional solid-state reactions, offering considerable energy savings.[1][5] This control extends to the crystalline phase (e.g., tetragonal or cubic) and particle size distribution of the resulting zirconia, which are crucial for the performance of the final ceramic or catalyst.[1]

Synthesis of this compound

This compound is typically synthesized through precipitation methods involving a soluble zirconium salt and a carbonate source.

Experimental Protocol 1: Low-Temperature Solid-Phase Reaction

A method for producing basic this compound involves a two-step process starting from zirconyl chloride and sodium carbonate.[6]

-

Precursor Formation: A sodium zirconium basic carbonate precursor is first prepared by reacting zirconyl chloride and sodium carbonate using a low-temperature solid-phase reaction.[6]

-

Acidification: Dilute hydrochloric acid is added to the precursor, followed by washing.[6]

-

Milling (Optimal Conditions): The material is milled using zirconium beads at a speed of 150 r/min for 2 hours. The pH of the acid is maintained between 3.9 and 4.1.[6]

-

Result: This process yields a high-purity basic this compound with a uniform particle size distribution averaging around 11 μm.[6]

Experimental Protocol 2: Synthesis of High-Purity Basic this compound

A patented process outlines a method to produce high-purity basic this compound from zirconium sulfate (B86663), designed to remove common impurities.[7]

-

Precipitation of Basic Zirconium Sulfate: An alkali or ammonium (B1175870) carbonate is added to an aqueous solution of zirconium sulfate to precipitate basic zirconium sulfate.[7]

-

Purification Step: The precipitated basic zirconium sulfate is dissolved in a hydrochloric acid solution and then heated to between 70°C and 90°C to reprecipitate it in a purer form.[7]

-

Conversion to Carbonate: The purified basic zirconium sulfate is suspended in water, and an alkali or ammonium carbonate is added to the suspension to produce the final basic this compound product. Introducing CO₂ during this step can improve yield and filterability by forming ammonium hydrogen carbonate in situ.[7]

Thermal Decomposition to Zirconium Dioxide (Zirconia)

The most significant application of this compound is its use as a precursor to produce zirconium dioxide (ZrO₂), a high-performance ceramic.[1] The thermal decomposition (calcination) process involves heating the this compound powder, which breaks it down into solid zirconia and gaseous carbon dioxide.

The final properties of the zirconia powder are highly dependent on the calcination temperature and duration. For instance, calcining this compound at 900°C for 4 hours in air is a documented method to produce zirconium dioxide for photocatalytic tests.[8] The process is advantageous because it allows for the formation of zirconia at lower temperatures than required by conventional methods.[1][5]

Properties and Data

The physical and chemical properties of both the precursor and the resulting zirconia are critical for its application.

Table 1: Properties of this compound Precursor

| Property | Value/Description | Reference(s) |

| Chemical Formula | ZrCO₃ (often basic, e.g., 4ZrO₂·CO₂·11H₂O) | [3][9] |

| Appearance | White, fine powder | [3] |

| Molecular Weight | 147.23 g/mol (for ZrCO₃) | [3] |

| Density | 3.84 g/cm³ | [3] |

| Solubility | Insoluble in water; soluble in acids | [3] |

| Thermal Behavior | Decomposes upon heating before melting | [3][10] |

| **Purity (ZrO₂) ** | ≥40% | [11] |

Table 2: Properties of Zirconia (ZrO₂) Derived from this compound

| Property | Value/Description | Reference(s) |

| Crystal Phases | Monoclinic, Tetragonal, Cubic (stabilized) | [12] |

| Melting Point | ~2700°C | [12] |

| Density | 5.68–6.10 g/cm³ | [12] |

| Flexural Strength | Up to 1000 MPa | [12] |

| Fracture Toughness | Up to 10 MPa·m⁰·⁵ (Yttria-stabilized) | [12] |

| Key Characteristics | High strength, toughness, thermal insulation, chemical inertness, biocompatibility | [1][13] |

Applications of this compound as a Precursor

Zirconia derived from this compound is a versatile material with a wide array of applications in high-performance sectors.[1]

Advanced Ceramics

The controlled particle size and phase purity of zirconia synthesized from this compound make it ideal for advanced ceramics.[1]

-

Structural Ceramics: Used in components that demand high strength and wear resistance, such as cutting tools and engine parts.[1]

-

Refractory Materials: Its high melting point makes it suitable for lining high-temperature furnaces.[1]

-

Dental Ceramics: High-purity, biocompatible zirconia is used extensively for dental crowns, bridges, and implants due to its aesthetic appeal and durability.[1][14][15]

Catalysis

This compound is a precursor for producing both catalysts and catalyst supports.[16][17]

-

Catalyst Supports: Zirconia offers a stable, high-surface-area support for various catalytic systems, including those used in automotive exhaust treatment.[1]

-

Direct Catalytic Activity: Basic this compound itself has shown excellent catalytic properties for certain reactions, such as the hydrogen transfer of biomass-derived carboxides at low temperatures.[17]

Biomedical Applications

The biocompatibility and superior mechanical properties of zirconia have led to its widespread adoption in medicine.[14][18]

-

Orthopedic Implants: Zirconia is used in orthopedic hip replacements, where it shows excellent wear resistance.[14][15]

-

Drug Delivery and Tissue Engineering: Zirconia-based nanomaterials are being explored for applications in tissue engineering and as anticancer and antimicrobial agents.[18][19]

Solid Oxide Fuel Cells (SOFCs)

Zirconia-based materials are critical components in SOFCs, which are clean and efficient energy conversion devices.[20][21]

-

Electrolytes: Yttria-stabilized zirconia (YSZ), often synthesized from precursors like this compound, serves as a solid electrolyte that conducts oxygen ions at high temperatures.[12][20][21] Its high thermal stability and mechanical strength are essential for this application.[20]

Conclusion

This compound is a versatile and economically significant precursor material. Its primary value lies in the ability to produce high-purity, nanostructured zirconium dioxide with tailored properties through controlled, lower-temperature thermal decomposition. This capability has made it indispensable in the manufacturing of advanced ceramics, high-performance catalysts, biocompatible medical implants, and critical components for energy technologies like solid oxide fuel cells. For researchers and developers, understanding the synthesis and processing of this compound is key to unlocking further innovations in advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemiis.com [chemiis.com]

- 4. americanelements.com [americanelements.com]

- 5. Use of basic this compound for synthesis of refractories (Journal Article) | ETDEWEB [osti.gov]

- 6. Zirconium basic carbonate preparation by low-temperature solid-phase reaction method [ysjskxygc.xml-journal.net]

- 7. US4283377A - Process for the preparation of basic this compound of high purity - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US3961026A - Method of producing basic this compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Zirconium(IV) carbonate basic ZrO2 = 40 57219-64-4 [sigmaaldrich.com]

- 12. preciseceramic.com [preciseceramic.com]

- 13. What is Zirconia? What is Zirconia used for? | Zircon Industry Association [zircon-association.org]

- 14. Zirconia in biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An overview of zirconia ceramics: basic properties and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. Simple basic this compound: low temperature catalysis for hydrogen transfer of biomass-derived carboxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Biomedical Applications of Zirconia-Based Nanomaterials: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Zirconia- and ceria-based electrolytes for fuel cell applications: critical advancements toward sustainable and clean energy production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. electrochem.org [electrochem.org]

A Comprehensive Technical Guide to Zirconium Carbonate (CAS 57219-64-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Zirconium Carbonate, also known as Basic this compound, with a specific focus on its properties, synthesis, and applications relevant to scientific and industrial research.

Core Physicochemical Properties

This compound is a white, water-insoluble inorganic compound. It serves as a key precursor in the synthesis of other zirconium compounds, notably high-purity zirconium oxide (zirconia).[1] It is generally supplied as a moist, inhomogeneous powder or cake containing approximately 40% ZrO₂.[2][3]

The quantitative physicochemical properties of this compound (CAS 57219-64-4) are summarized in the table below.

| Property | Value | Citations |

| CAS Number | 57219-64-4 | [2][4][5][6][7] |

| Synonyms | Basic this compound, Zirconium(IV) Carbonate Basic, Zirconium(IV) Carbonate Hydroxide Oxide | [3][6][7][8] |

| Molecular Formula | Zr(OH)₂CO₃·ZrO₂ (also represented as CH₂O₇Zr₂) | [1][6][7][9] |

| Molecular Weight | 308.47 g/mol | [1][6][7][8][9] |

| Appearance | White powder, paste, or moist, inhomogeneous amorphous cake | [2][3][4][10][11] |

| Melting Point | Decomposes at 135 °C | [1][5][6][10][12] |

| Density | 2.2 g/cm³ (Note: a value of 0.651 g/cm³ has also been reported) | [5][6][12] |

| Solubility | Insoluble in water.[2][4][5][10][11] Soluble in mineral and organic acids, as well as alkaline carbonates.[2][10][11] | |

| Purity/Composition | Typically contains a minimum of 40% ZrO₂ + HfO₂.[2] Impurity limits include Fe₂O₃ (≤0.002%), TiO₂ (≤0.002%), and Na₂O (≤0.05%).[2] |

Experimental Protocols

Detailed experimental methodologies are crucial for the synthesis and analysis of this compound. The following sections provide protocols derived from established patents and analytical methods.

Synthesis of High-Purity Basic this compound

This protocol is adapted from a patented method for producing high-purity basic this compound from a zirconium sulfate (B86663) precursor.[2][10]

Objective: To synthesize high-purity basic this compound through a multi-step precipitation and purification process.

Materials:

-

Technically pure zirconium sulfate

-

Sodium chloride (NaCl)

-

Sodium carbonate (Na₂CO₃)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Step 1: Precipitation of Basic Zirconium Sulfate

-

Dissolve 356.6 g of technically pure zirconium sulfate in 1.5 L of water with stirring and filter the solution until clear.

-

Add 50 g of sodium chloride to the clear solution and stir vigorously.

-

Gradually add a total of 148.4 g of sodium carbonate portionwise to the solution.

-

Continue stirring for an additional 20 minutes to ensure complete precipitation.

-

Filter the resulting precipitate (basic zirconium sulfate) and wash it with water.

-

-

Step 2: Purification of Basic Zirconium Sulfate

-

Suspend the moist filter cake from Step 1 in 1 L of water.

-

Add 70 g of sodium chloride and 50 ml of concentrated hydrochloric acid to the suspension.

-

Warm the mixture gently with stirring. The suspended solid will dissolve at approximately 30°C.

-

Continue heating the solution; the purified basic zirconium sulfate will re-precipitate at around 50°C.

-

Heat the suspension to approximately 80°C for 15 minutes with stirring.

-

Allow the suspension to cool slightly, then filter off the purified basic zirconium sulfate and wash it with water.

-

-

Step 3: Conversion to Basic this compound

-

Suspend the purified basic zirconium sulfate from Step 2 in 1 L of water.

-

Add an amount of sodium carbonate that is at least stoichiometrically equivalent to the amount of basic zirconium sulfate.

-

The basic this compound will precipitate. Filter the final product and wash it thoroughly with water to remove soluble impurities.

-

Analysis of Zirconium Content by EDTA Titration

A common method for determining the zirconium content in zirconium compounds is through direct titration with ethylenediaminetetraacetic acid (EDTA).[9]

Objective: To quantify the zirconium concentration in a sample.

Materials:

-

This compound sample

-

EDTA standard solution

-

Acidic buffer (pH 1)

-

Eriochrome cyanine (B1664457) R indicator

-

Deionized water

Procedure:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in an acidic aqueous solution (e.g., dilute sulfuric or hydrochloric acid).

-

Add an acidic buffer to maintain the pH at approximately 1.

-

Add a few drops of Eriochrome cyanine R indicator to the solution.

-

Titrate the solution directly with a standardized EDTA solution.

-

The endpoint is observed when the color of the solution changes sharply. For higher accuracy, the equivalence point can be determined photometrically using an Optrode at a wavelength of 520 nm.[9]

-

Calculate the zirconium content based on the volume and concentration of the EDTA titrant used.

Core Applications and Logical Relationships

This compound is rarely an end-product itself but serves as a critical intermediate in various industrial and research applications. Its primary role is as a precursor for other zirconium chemicals, especially zirconium oxide, which is valued for its thermal stability and mechanical strength.[3][4]

The applications of this compound are diverse:

-

Ceramics Industry: It is a crucial precursor for synthesizing zirconium oxide (zirconia), which is used in high-temperature refractory materials, ceramic coatings, and fibers due to its excellent thermal and mechanical properties.[4][6][10]

-

Catalysis: It can be used as a catalyst or a precursor for zirconia-based catalysts in various chemical reactions, including esterification and biomass conversion.[3][4]

-

Paints and Coatings: It is used in the production of pigments, providing high opacity and color stability, and can act as a drier auxiliary.[4][5]

-

Electronics: The compound is employed in manufacturing electronic components like capacitors and resistors due to the dielectric properties of its derivatives.[4][6]

-

Pharmaceuticals: It has been investigated for use in drug delivery systems and as a stabilizing agent in drug formulations.[3][6] It also finds application in the formulation of some over-the-counter antacids.[4]

-

Water Treatment: It can serve as an effective coagulant in water purification processes to help remove impurities.[6]

-

Textiles: It is used in the textile industry as a flame retardant.[4]

References

- 1. DSpace [dr.lib.iastate.edu]

- 2. patents.justia.com [patents.justia.com]

- 3. CA1042179A - Production of this compound - Google Patents [patents.google.com]

- 4. Zirconium basic carbonate preparation by low-temperature solid-phase reaction method [ysjskxygc.xml-journal.net]

- 5. US3961026A - Method of producing basic this compound - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. DETERMINATION OF ZIRCONIUM IN ZIRCONIUM DRIERS. EDTA TITRATION IN 1 TO 4 SULFURIC ACID (Journal Article) | OSTI.GOV [osti.gov]

- 8. scribd.com [scribd.com]

- 9. Determination of zirconium using automatic photometric titration | Metrohm [metrohm.com]

- 10. US4283377A - Process for the preparation of basic this compound of high purity - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. US7101519B2 - Zirconium basic carbonate and methods of making the same - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Fundamental Chemical Properties of Basic Zirconium Carbonate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Zirconium Carbonate (BZC) is an important inorganic compound that serves as a key precursor in the synthesis of a wide array of zirconium-based materials.[1] It is a white, amorphous, and moist cake or powder.[2][3] Due to its reactivity and role as an intermediate, BZC is pivotal in industries ranging from catalysis and ceramics to paint production and paper manufacturing.[1][4][5] In fields relevant to drug development, zirconium compounds, derived from BZC, are explored for applications in biomaterials and as catalysts in the synthesis of pharmaceutical intermediates.[6][7] This guide provides an in-depth overview of the core chemical properties, synthesis, and characterization of Basic this compound.

Chemical and Physical Properties

The chemical identity of Basic this compound can be complex, as its exact composition is often variable, typically represented as a hydrated zirconium oxycarbonate. This variability is reflected in the different chemical formulas and molecular weights reported in the literature.

-

Chemical Formula and Molecular Weight : BZC is not a simple stoichiometric compound. It is frequently represented by formulas such as ZrO(CO₃)·nH₂O, CH₂O₇Zr₂, or Zr(OH)₂CO₃·ZrO₂.[8][9][10] Consequently, the molecular weight varies depending on the specific formulation, with values such as 185.25 g/mol (anhydrous ZrO(CO3)), 308.47 g/mol , and 431.68 g/mol being cited.[8][9][11] A common commercial form is a moist cake containing approximately 40% ZrO₂.[2]

-

Appearance : The compound is consistently described as a white solid, which can be a powder, a moist inhomogeneous cake, or a crystalline powder.[2][3][4][5][8]

-

Solubility : Basic this compound is insoluble in water and organic solvents.[2][4][12] However, it is readily soluble in mineral and organic acids, as well as in solutions of alkaline or ammonium (B1175870) carbonates.[2][4][5][12]

-

Thermal Decomposition : Upon heating, BZC does not melt but decomposes.[8] The decomposition process begins at approximately 135 °C, ultimately yielding zirconium dioxide (ZrO₂) at higher temperatures.[4][13][14] This thermal conversion is a critical step in the production of high-purity zirconia ceramics.[4][15]

Summary of Quantitative Properties

For ease of reference, the key quantitative properties of Basic this compound are summarized in the table below.

| Property | Value(s) | Source(s) |

| Molecular Formula | ZrO(CO₃)·nH₂O, CH₂O₇Zr₂, [Zr₃(CO₃)O₅]H₂O, Zr(OH)₂CO₃·ZrO₂, 4ZrO₂·CO₂·11H₂O | [8][9][10][11][16] |

| Molecular Weight | 185.25 g/mol (anhydrous), 308.47 g/mol , 431.68 g/mol | [8][9][11] |

| Decomposition Point | ~135 °C | [4][13][14][17] |

| Density | 0.651 g/cm³, 2.2 g/cm³, 2.8 g/cm³ | [8][13][14] |

| pH | ~8 (1% solution), 4-6 | [3][8] |

| Zirconia (ZrO₂) Content | Typically ~40% min | [2][3][8] |

| Carbon Dioxide (CO₂) Content | ~6-7.5% | [8][16] |

Chemical Synthesis and Reactivity

Synthesis Pathways

Basic this compound is typically synthesized via a precipitation reaction. A common industrial method involves reacting an acidic solution of a water-soluble zirconium salt, such as zirconyl chloride (ZrOCl₂) or zirconium sulfate (B86663), with a carbonate source like sodium carbonate or ammonium carbonate.[4][18][19] The process is carefully controlled to produce a precipitate with the desired physical properties, avoiding the formation of a gelatinous, difficult-to-filter mass.[19]

A generalized workflow for the synthesis is depicted below.

Caption: Generalized workflow for the synthesis of Basic this compound.

Key Chemical Reactions

-

Reaction with Acids : BZC dissolves in acids to form the corresponding zirconium salts. This reactivity makes it a versatile intermediate for producing other zirconium compounds.[2][4][20] Zr(OH)₂CO₃·ZrO₂ + 4HCl → 2ZrOCl₂ + CO₂ + 3H₂O (Illustrative reaction)

-

Reaction with Carboxyl Groups : Ammonium this compound (AZC), a derivative, undergoes a controlled decomposition in the presence of carboxylated binders. This reaction creates active zirconium sites that crosslink with carboxyl groups, a mechanism utilized in coatings and paper manufacturing.[21]

-

Thermal Decomposition to Zirconia : As previously mentioned, the most significant reaction is its thermal decomposition to zirconium dioxide, which is a stable ceramic material.[4][15] The process involves the sequential loss of water and carbon dioxide.

Caption: Thermal decomposition pathway of Basic this compound to Zirconia.

Experimental Protocols for Characterization

Thermogravimetric Analysis (TGA)

-

Objective : To determine the thermal stability and decomposition profile of BZC, quantifying the loss of water and carbonate groups.

-

Methodology :

-

An accurately weighed sample of Basic this compound (typically 10-15 mg) is placed into an inert crucible (e.g., alumina).[22]

-

The crucible is placed on a high-precision microbalance within a furnace.

-

The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., air or an inert gas like nitrogen).[22][23]

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve plots percentage weight loss against temperature, with distinct steps indicating the loss of water and carbon dioxide, leading to the final stable weight of ZrO₂.[24][25]

-

X-ray Diffraction (XRD)

-

Objective : To analyze the crystal structure of BZC and its thermal decomposition products. BZC is typically amorphous, while its calcined product, ZrO₂, is crystalline.[24][26]

-

Methodology :

-

A powdered sample of the material is prepared and mounted on a sample holder.

-

The sample is irradiated with a monochromatic beam of X-rays of a known wavelength (e.g., Cu Kα radiation).

-

The sample is rotated, and a detector measures the intensity of the diffracted X-rays at various angles (2θ).

-

The resulting diffractogram plots intensity versus 2θ. Amorphous materials like BZC will show broad humps, whereas crystalline materials like ZrO₂ will exhibit sharp peaks at characteristic angles corresponding to specific crystal planes.[24][27]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective : To identify the functional groups present in the BZC molecule, such as carbonate (CO₃²⁻), hydroxyl (-OH), and Zr-O bonds.

-

Methodology :

-

A small amount of the sample is prepared, often mixed with KBr to form a pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

The sample is exposed to infrared radiation over a range of wavenumbers (e.g., 4000 to 400 cm⁻¹).

-

The instrument measures the absorption of IR radiation by the sample's molecular bonds, which vibrate at specific frequencies.

-

The resulting FTIR spectrum plots absorbance or transmittance versus wavenumber. Characteristic absorption bands confirm the presence of specific functional groups, providing insight into the compound's structure.[24][28][29]

-

References

- 1. Zirconium Basic Carbonate Zircomet Limited - Zirconium Based Materials [zircomet.com]

- 2. Zirconium Basic Carbonate, CAS Number: 57219-64-4 - Dixon Chew [dixonchew.co.uk]

- 3. haihangchem.com [haihangchem.com]

- 4. chembk.com [chembk.com]

- 5. Zirconium Basic Carbonate-Jiangxi Jing'an High Tech Co., Ltd. | zirconium hydroxide | zirconium phosphate | basic zirconium sulfate [chinazrchem.com]

- 6. Simple basic this compound: low temperature catalysis for hydrogen transfer of biomass-derived carboxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Biomedical Applications of Zirconia-Based Nanomaterials: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Zirconium Basic Carbonate,Zirconium Basic Carbonate Manufacturer,Zirconium Basic Carbonate Supplier [zirconiumindia.in]

- 9. Zirconium basic carbonate | 57219-64-4 [chemicalbook.com]

- 10. americanelements.com [americanelements.com]

- 11. strem.com [strem.com]

- 12. chembk.com [chembk.com]

- 13. 57219-64-4 CAS MSDS (Zirconium basic carbonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. Zirconium basic carbonate | CAS#:57219-64-4 | Chemsrc [chemsrc.com]

- 15. Use of basic this compound for synthesis of refractories (Journal Article) | ETDEWEB [osti.gov]

- 16. US3961026A - Method of producing basic this compound - Google Patents [patents.google.com]

- 17. Cas 57219-64-4,Zirconium basic carbonate | lookchem [lookchem.com]

- 18. patents.justia.com [patents.justia.com]

- 19. CA1042179A - Production of this compound - Google Patents [patents.google.com]

- 20. US7101519B2 - Zirconium basic carbonate and methods of making the same - Google Patents [patents.google.com]

- 21. AZC Reactions with Carboxyl Groups - Dixon Chew [dixonchew.co.uk]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

Early Research on Ammonium Zirconium Carbonate Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) zirconium carbonate (AZC) is a versatile inorganic compound that has found applications across various industries, from paper and coatings to ceramics and textiles.[1][2][3] Its utility primarily stems from its role as an effective crosslinking agent.[2][4] This technical guide delves into the foundational research on AZC solutions, offering a detailed look at its synthesis, properties, stability, and decomposition mechanisms as documented in early studies.

Core Properties and Composition

Ammonium this compound is a clear, alkaline aqueous solution characterized by an ammoniacal odor.[5] It consists of anionic hydroxylated zirconium polymers.[1][5][6] Early commercial formulations and laboratory preparations targeted specific concentrations and molar ratios to ensure stability and efficacy for its intended applications.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of AZC solutions as described in early research literature.

| Property | Value | Source(s) |

| ZrO₂ Content | Approximately 20% w/w (typical) | [2][5] |

| 18-22% w/w (stabilized solutions) | [7] | |

| 16-20% (general) | [8] | |

| pH | 9 - 10 | [5][8] |

| Specific Gravity | 1.33 - 1.36 g/cm³ at 25°C | [8] |

| 1.36 - 1.38 | [5] | |

| Viscosity | 5 - 6 cps at 25°C | [5] |

| Molar Ratio (CO₃:Zr) | Not greater than 2.05 for stable solutions | [7][9] |

| 1.0 to 1.5 moles of ammonium carbonate per mole of zirconium basic carbonate | [7] |

Experimental Protocols

The synthesis of stable and effective AZC solutions was a key focus of early research. The primary method involved the reaction of a zirconium source, typically zirconium basic carbonate, with an ammonium carbonate solution.

Synthesis from Zirconium Basic Carbonate

This method was common for producing commercially viable AZC solutions.

Objective: To prepare a stable aqueous solution of ammonium this compound.

Reactants:

-

Zirconium Basic Carbonate (Zr(OH)₂(CO₃)·nH₂O)

-

Ammonium Carbonate ((NH₄)₂CO₃) or a mixture of aqueous ammonia (B1221849) and ammonium bicarbonate.[7]

Procedure:

-

An aqueous solution or slurry of ammonium carbonate is prepared. Historically, a mixture of 30% aqueous ammonia and an equivalent amount of ammonium bicarbonate was used as a more economical alternative to pure ammonium carbonate.[7]

-

Heat is applied to the ammonium carbonate slurry to bring it to room temperature, as the initial mixing is an endothermic process.[7]

-

Zirconium basic carbonate is slowly added to the ammonium carbonate solution. The molar ratio of carbonate to zirconium is a critical parameter, with ratios not exceeding 2.05 being utilized for more concentrated and stable solutions.[7][9] A common practice was to use 1.0 to 1.5 moles of ammonium carbonate per mole of zirconium basic carbonate.[7]

-

The reaction mixture is heated to facilitate the dissolution of the zirconium basic carbonate.[7]

-

The reaction is allowed to proceed until a clear solution is obtained.

Stabilization of the Solution

Early research identified that the stability of AZC solutions could be enhanced for better storage and performance.

Objective: To improve the storage stability of the AZC solution.

Reagents:

-

Tartaric acid or gluconic acid[7]

Procedure:

-

Following the synthesis of the AZC solution, a stabilizing agent is added.

-

Typically, 1-2% by weight of tartaric or gluconic acid is added to the final solution.[7][9]

Key Chemical Relationships and Processes

The behavior and functionality of AZC solutions are governed by a series of interconnected chemical processes, from synthesis to its action as a crosslinking agent.

Caption: Synthesis, stabilization, and crosslinking pathway of AZC solutions.

Stability and Decomposition

The stability of AZC solutions is a critical factor for their practical application. Early studies investigated the effects of aging, temperature, and evaporation on the solution's properties.

Factors Affecting Stability

-

Aging: Over time, the evaporation of water and ammonia can occur, leading to an increase in the solution's viscosity.[9] This change in concentration and pH can alter the equilibrium between different zirconium species.[9]

-

Temperature: While stable at ambient temperatures for extended periods (at least 10 hours at 60°C for stabilized solutions), high temperatures can lead to instability and gelation.[5][7]

-

Evaporation: Evaporation of the AZC solution leads to decomposition, producing a solid that cannot be redissolved.[7] This is in contrast to potassium this compound, which can be dried to a stable solid salt.[7]

Thermal Decomposition

Thermal gravimetric analysis (TGA) has provided insights into the decomposition process of materials formed from aged AZC solutions.

-

Up to 200°C: A significant weight loss of approximately 25% is observed, which is primarily attributed to the release of loosely bound ammonia and water molecules.[9]

-

Heating of Ammonium Carbonate: The decomposition of ammonium carbonate itself, upon heating, yields ammonia (NH₃), water (H₂O), and carbon dioxide (CO₂) gases.[10]

The decomposition process during the application of AZC as a crosslinker is fundamental to its function. The removal of water, ammonia, and carbon dioxide during the drying stage drives the formation of reactive zirconium cations, which then form covalent bonds with the polymer.[1]

Caption: Thermal decomposition of solids from aged AZC solutions.

References

- 1. Ammonium this compound (AZC) | CAS 68309-95-5 | Connect Chemicals [connectchemicals.com]

- 2. Ammonium this compound, CAS Number: 68309-95-5 - Dixon Chew [dixonchew.co.uk]

- 3. Ammonium this compound Manufacturer,Ammonium this compound Supplier [zirconiumindia.in]

- 4. wemarketresearch.com [wemarketresearch.com]

- 5. bhalla-zircon.com [bhalla-zircon.com]

- 6. americanelements.com [americanelements.com]

- 7. US4061720A - Preparation of ammonium and potassium zirconium carbonates - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. Ammonium this compound | Benchchem [benchchem.com]

- 10. youtube.com [youtube.com]

A Technical Guide to the Structural Analysis and Characterization of Zirconium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies used in the structural analysis and characterization of zirconium carbonate. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively analyze this inorganic compound. This guide will delve into the principles and practical aspects of key analytical techniques, offering detailed experimental protocols and data interpretation.

Introduction to this compound

This compound, often encountered as basic this compound, is a water-insoluble zirconium compound that serves as a precursor for the synthesis of other zirconium salts and zirconium oxide (zirconia).[1] Its physical and chemical properties are of significant interest in various fields, including catalysis and ceramics. In the pharmaceutical and biomedical sectors, zirconium-based materials are being explored for applications such as drug delivery systems due to their stability and low toxicity.[2][3] A thorough understanding of the structural and physicochemical characteristics of this compound is paramount for its effective utilization.

Structural Analysis and Characterization Techniques

A multi-faceted approach employing several analytical techniques is essential for a comprehensive characterization of this compound. This section details the application of X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA), and Scanning Electron Microscopy (SEM) in this endeavor.

X-ray Diffraction (XRD)

X-ray Diffraction is a powerful non-destructive technique used to analyze the crystallographic structure of a material. For this compound, XRD is primarily employed to determine its phase composition and degree of crystallinity.

Key Insights from XRD:

-

Amorphous Nature: this compound, particularly in its basic form, often exhibits an amorphous or poorly crystalline nature, as indicated by broad, diffuse peaks in the XRD pattern rather than sharp, well-defined reflections.[4][5] One study noted that the XRD patterns of this compound dried at different temperatures exhibited two broad peaks in the 2θ ranges of 15°-40° and 40°-70°, confirming its amorphous character.[5]

-

Phase Identification: Upon calcination at high temperatures (e.g., 1500°C), this compound decomposes to form zirconium oxide (ZrO₂). XRD can identify the resulting crystalline phases of zirconia, which can include monoclinic, tetragonal, and cubic structures.[2][6][7][8]

Quantitative Data from XRD Analysis:

| Parameter | Typical Value/Observation | Reference(s) |